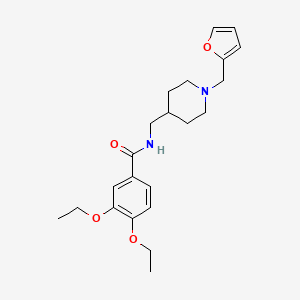

3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds to "3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide" has been explored in the literature. For instance, the synthesis of a potent δ opioid receptor agonist with a similar piperidine structure is described in one study. The process involves the introduction of a radioisotope through an aryllithium reaction with carbon dioxide to form the labelled acid, which is then transformed into the amide . Although the compound is not directly synthesized in the study, the methodology could potentially be adapted for its synthesis considering the structural similarities.

Molecular Structure Analysis

While the specific molecular structure analysis of "3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide" is not provided, the literature does discuss the structure of related compounds. The presence of a piperidine ring and its substitution patterns are crucial for the biological activity of these molecules. The piperidine moiety, when incorporated into a benzamide structure, is known to interact with biological targets such as opioid receptors . The furan ring, another feature of the compound, is a common motif in various biologically active molecules and could contribute to the compound's overall activity profile.

Chemical Reactions Analysis

The literature provides insights into the types of chemical reactions that could be relevant to the compound . For example, the reaction of chlorosulfonyl isocyanate (CSI) with piperidine to yield N-piperidinosulfonyl carbamate derivatives is described . This reaction showcases the reactivity of piperidine derivatives and could be a step in the synthesis or modification of "3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide". The furan moiety could also undergo various reactions, such as Diels-Alder reactions, which are not covered in the provided papers but are well-known in the literature.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

A study by Sonda et al. (2003) synthesized a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, showing potential as serotonin 4 (5-HT4) receptor agonists. These compounds were evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating their potential application in enhancing gastrointestinal motility. However, challenges with oral bioavailability due to poor intestinal absorption rates were noted, pointing to the need for further structural modifications to improve bioavailability (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Analogue of Rhein with Improved Systemic Exposure

Owton et al. (1995) conducted a synthesis that led to 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, with improved systemic exposure in guinea pigs. This suggests the potential of structurally similar compounds for therapeutic applications in treating conditions such as osteoarthritis, showcasing the importance of structural analogues in drug development (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

δ-Opioid Agonist for Pain Management

Research by Nozaki et al. (2012) introduced novel δ-opioid agonists demonstrating significant analgesic effects in mouse models of chronic pain without inducing typical δ agonist-induced receptor internalization or locomotor activation. This underscores the potential of benzamide derivatives in developing new pain management therapies that minimize side effects associated with opioid use (Nozaki, Le Bourdonnec, Reiss, Windh, Little, Dolle, Kieffer, & Gaveriaux-Ruff, 2012).

Antibacterial Activity of Benzamide Complexes

A study by Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activity against various bacterial strains. Copper complexes exhibited enhanced activity compared to the free ligands and standard antibiotics, indicating the potential of benzamide derivatives in antibacterial applications (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

3,4-diethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4/c1-3-26-20-8-7-18(14-21(20)27-4-2)22(25)23-15-17-9-11-24(12-10-17)16-19-6-5-13-28-19/h5-8,13-14,17H,3-4,9-12,15-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVEHHPIAGGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)

![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2551278.png)